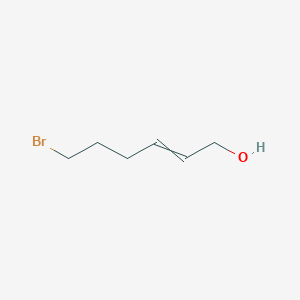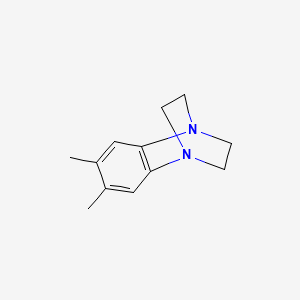
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- is a heterocyclic compound with the molecular formula C12H16N2 and a molecular weight of 188.2688 . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- can be synthesized through several methods, including:
Aza-reaction: This involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between o-phenylenediamine and 1,2-dicarbonyl compounds.
Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the formation of quinoxaline derivatives.
Industrial Production Methods
Industrial production of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoxaline to its corresponding quinoxaline derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoxaline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens, alkyl halides, or nucleophiles for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound of 1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl-, known for its diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct pharmacological properties.
Uniqueness
1,4-Ethanoquinoxaline, 2,3-dihydro-6,7-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethano bridge and dimethyl groups can enhance its stability and selectivity for certain molecular targets .
Propiedades
Número CAS |
66102-38-3 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C12H16N2/c1-9-7-11-12(8-10(9)2)14-5-3-13(11)4-6-14/h7-8H,3-6H2,1-2H3 |
Clave InChI |
TVALCIARJCDPHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N3CCN2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
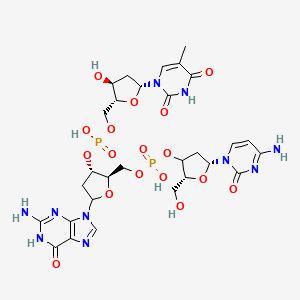

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
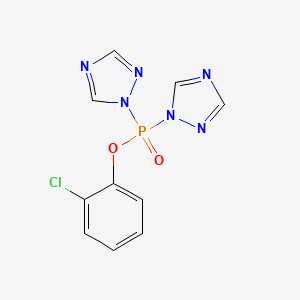
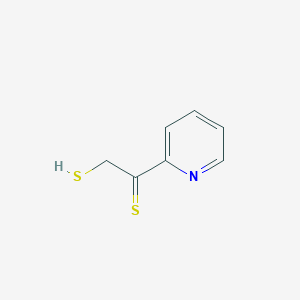
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)

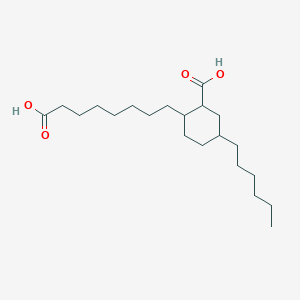
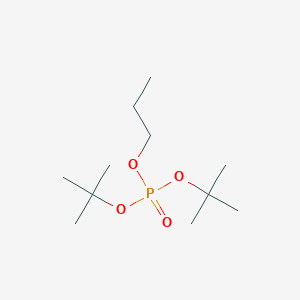
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
